molecular formula C16H7F25O3 B12080376 1H,1H,9H-Perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate

1H,1H,9H-Perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate

Cat. No.: B12080376
M. Wt: 722.18 g/mol
InChI Key: VDQFWXRBAULAAE-UHFFFAOYSA-N
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Description

1H,1H,9H-Perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate is a fluorinated organic compound known for its unique chemical properties and applications. This compound is characterized by its high thermal stability, chemical resistance, and low surface energy, making it valuable in various scientific and industrial fields .

Preparation Methods

The synthesis of 1H,1H,9H-Perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of perfluorinated alcohols with carbonates under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the carbonate ester bond. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1H,1H,9H-Perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specialized catalysts. The major products formed from these reactions are often perfluorinated derivatives with varying functional groups.

Scientific Research Applications

1H,1H,9H-Perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H,1H,9H-Perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate involves its interaction with molecular targets through its perfluorinated chains. These chains provide hydrophobic and lipophobic properties, allowing the compound to form stable interfaces and barriers. The molecular pathways involved include the formation of self-assembled monolayers and the stabilization of emulsions .

Comparison with Similar Compounds

1H,1H,9H-Perfluorononyl 1H,1H,2H,2H-perfluorohexyl carbonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of perfluorinated chains, providing a balance of hydrophobicity and chemical reactivity that is advantageous in various applications.

Properties

Molecular Formula

C16H7F25O3

Molecular Weight

722.18 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate

InChI

InChI=1S/C16H7F25O3/c17-4(18)8(23,24)11(29,30)13(33,34)14(35,36)12(31,32)10(27,28)7(21,22)3-44-5(42)43-2-1-6(19,20)9(25,26)15(37,38)16(39,40)41/h4H,1-3H2

InChI Key

VDQFWXRBAULAAE-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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